molecular formula C6H5F3N2 B1268507 2-Amino-6-(trifluoromethyl)pyridine CAS No. 34486-24-3

2-Amino-6-(trifluoromethyl)pyridine

Cat. No.: B1268507
CAS No.: 34486-24-3
M. Wt: 162.11 g/mol
InChI Key: NFYYDQMFURPHCC-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2 It is a derivative of pyridine, where the amino group is positioned at the second carbon and a trifluoromethyl group at the sixth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of 2-amino-6-methylpyridine using a fluorinating agent such as Selectfluor. Another approach involves the use of trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, where safety and efficiency are paramount. The use of continuous flow reactors can enhance the control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions can yield various substituted pyridines.
  • Oxidation can produce nitro or nitroso pyridines.
  • Reduction can lead to difluoromethyl or monofluoromethyl pyridines.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific enzymes or receptors.

    Industry: The compound is used in the production of materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)pyridine exerts its effects is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Amino-5-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-Amino-6-(difluoromethyl)pyridine

Comparison: 2-Amino-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound often exhibits higher stability and distinct reactivity patterns, making it a valuable compound in various applications.

Properties

IUPAC Name

6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYDQMFURPHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356271
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34486-24-3
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-trifluoromethylpyridine (20.0 g), cuprous chloride (0.2 g) and ammonia (specific gravity 0.88, 75 ml) was heated at 170° C. in a pressure vessel for 18 hours. After cooling to ambient temperature, the mixture was extracted with dichloromethane (300 ml). The organic extract was dried and evaporated to give 6-trifluoromethylpyridin-2-amine, m.p. 74°-79° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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